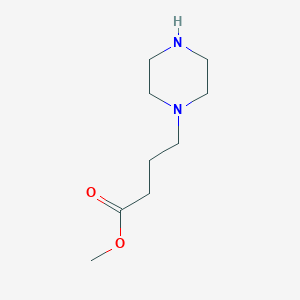

Methyl 4-(piperazin-1-yl)butanoate

Description

Historical Perspective on Piperazine (B1678402) Derivatives in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. wikipedia.org This structural motif has a rich history in chemical and pharmaceutical research. Its journey into medicinal chemistry began in the early 20th century when it was marketed as an anthelmintic agent to expel parasitic worms. wikipedia.org The mechanism of action generally involves paralyzing the parasites, allowing the host to easily remove them. wikipedia.org

Over the decades, the piperazine scaffold has become recognized as a "privileged structure" in drug discovery. nih.govnih.gov This designation stems from its frequent appearance in a vast array of biologically active compounds across numerous therapeutic areas. nih.gov The presence of two nitrogen atoms imparts desirable physicochemical properties, such as increased water solubility, oral bioavailability, and the ability to form hydrogen bonds, which can enhance affinity and specificity for biological targets. nih.gov

Consequently, piperazine derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, bacterial and viral infections, inflammation, and psychiatric disorders. nih.govarabjchem.orgresearchgate.netresearchgate.net The versatility of the piperazine ring allows for straightforward chemical modification at its nitrogen atoms, enabling chemists to fine-tune the pharmacological properties of new molecules. nih.gov This has led to its inclusion in many notable drugs, where it serves as a core component of their molecular architecture. wikipedia.org

Chemical Significance of the Butanoate Ester Moiety

The butanoate ester moiety in Methyl 4-(piperazin-1-yl)butanoate is derived from butanoic acid, a four-carbon carboxylic acid. wikipedia.org Esters are a class of organic compounds formed through a condensation reaction between a carboxylic acid and an alcohol—in this case, butanoic acid and methanol (B129727). libretexts.orgyoutube.com This reaction is reversible through a process called hydrolysis, where the addition of water can split the ester back into its constituent acid and alcohol. libretexts.org

Short-chain esters, such as methyl butanoate, are well-known for their characteristically pleasant and often fruity aromas. researchgate.netnih.gov For this reason, they are widely used as additives in the food, cosmetic, and perfume industries to impart specific flavors and fragrances. researchgate.netnih.gov For instance, ethyl butanoate is known for its pineapple-like scent. researchgate.net

Beyond its use in fragrances, the butanoate (or butyrate) functional group has attracted interest in biomedical research. Butyric acid and its derivatives have been investigated for their potential as antineoplastic agents. wikipedia.orgnih.gov Studies have shown that certain butyric acid derivatives can inhibit the growth of tumor cells and induce them to differentiate, a process where cancer cells revert to a more normal state. nih.gov This biological activity adds another layer of potential significance to molecules containing the butanoate structure.

Current Gaps and Future Directions in this compound Research

A significant gap exists in the scientific literature regarding dedicated research on this compound. The compound is primarily documented as a commercially available chemical reagent, suggesting its main utility is as a synthetic intermediate or a molecular building block. lookchem.comresearchgate.net Its structure, featuring a reactive secondary amine on the piperazine ring and an ester group, makes it a versatile starting material for constructing more elaborate molecules.

Future research involving this compound would likely focus on its application in the synthesis of novel compounds with potential therapeutic value. The piperazine core is a cornerstone in the development of new drugs, and this compound could serve as a key precursor. Current frontiers in piperazine research include the development of:

Novel Radioprotective Agents: New piperazine derivatives are being investigated as agents that can protect cells and tissues from the harmful effects of ionizing radiation, with the goal of finding safer and more effective alternatives to existing compounds. nih.gov

Antiviral and Antimicrobial Agents: The piperazine scaffold is being used to design new drugs to combat viral infections like HIV and to tackle the growing problem of multidrug-resistant bacteria. arabjchem.orgresearchgate.net

Antipsychotic Drugs: Researchers continue to explore piperazine derivatives for their activity on dopamine (B1211576) and serotonin (B10506) receptors, aiming to develop new treatments for neuropsychiatric disorders. nih.gov

Furthermore, advancements in synthetic chemistry, such as direct C-H functionalization and the use of flow chemistry, are creating new opportunities for the efficient and sustainable synthesis of complex piperazine-based molecules. mdpi.comwikipedia.org this compound is well-positioned to be a valuable tool in these future synthetic endeavors, contributing to the discovery of the next generation of piperazine-containing compounds.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 4-piperazin-1-ylbutanoate |

InChI |

InChI=1S/C9H18N2O2/c1-13-9(12)3-2-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 |

InChI Key |

KARQMLCFZRMBSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Piperazin 1 Yl Butanoate and Analogues

Novel Synthetic Routes and Reaction Pathways

The formation of the methyl ester of the butanoic acid derivative is a critical step. A common method is the Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, 4-(1H-indol-3-yl)butanoic acid can be esterified to methyl 4-(1H-indol-3-yl)butanoate, a precursor for a related piperazine (B1678402) derivative. semanticscholar.org This reaction is typically performed using methanol (B129727) and a strong acid catalyst like sulfuric acid or hydrochloric acid. masterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol and by removing the water formed during the reaction. masterorganicchemistry.com

Another approach involves the use of coupling agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net This method is advantageous as it avoids the harsh acidic conditions of Fischer esterification. researchgate.net

The introduction of the butanoate group onto the piperazine ring is most commonly achieved through N-alkylation. This involves the reaction of piperazine or a substituted piperazine with a suitable alkylating agent. A primary method is the nucleophilic substitution reaction of piperazine with an alkyl halide, such as methyl 4-bromobutanoate or 1-bromo-4-chlorobutane. vulcanchem.commdpi.com This reaction is a classic example of an SN2 mechanism. vulcanchem.com

The synthesis of N-alkylpiperazine derivatives can also be achieved by reacting N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group. researchgate.net This two-step process provides a straightforward route to various N-alkylated piperazines. researchgate.net Reductive amination is another key strategy, where a piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

For instance, the synthesis of certain piperazine-containing drugs involves the reaction of unprotected piperazine with a suitable electrophile, often in excess to minimize double addition products. mdpi.com In some cases, the piperazine moiety is introduced early in the synthetic sequence through reaction with a chloroalkyl derivative. mdpi.com

A variety of precursor compounds are utilized in the synthesis of Methyl 4-(piperazin-1-yl)butanoate and its analogues. A common starting material for the butanoate portion is 4-halobutanoic acid or its corresponding ester, such as methyl 4-bromobutanoate. vulcanchem.com For the piperazine part, piperazine itself or a monosubstituted piperazine like N-methylpiperazine is frequently used. vulcanchem.commdpi.com

In more complex syntheses, the butanoate chain might be derived from precursors like 4-(1H-indol-3-yl)butanoic acid, which is first esterified and then further modified. semanticscholar.org The synthesis of related compounds has also started from 1-benzylpiperidin-4-one, which undergoes a series of reactions including a Strecker-type condensation to build the desired framework before the introduction of the piperazine or a related cyclic amine. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions.

Catalysts play a crucial role in many of the synthetic steps. In N-alkylation reactions, bases like potassium carbonate or triethylamine (B128534) are often used to neutralize the acid generated and to enhance the nucleophilicity of the piperazine nitrogen. vulcanchem.com The addition of sodium iodide can facilitate the reaction of N-methylpiperazine with chloroalkyl derivatives, likely through an in-situ Finkelstein reaction. mdpi.com

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also employed for the formation of N-arylpiperazines, which are structurally related to the target molecule. mdpi.com For the N-alkylation of piperazine with alcohols, supported metal catalysts, including a TiO2-supported palladium catalyst, have been investigated to promote the reaction under milder conditions. researchgate.net In the synthesis of N-methyl-piperazine from piperazine and methanol, a Cu-Ni-Mo/Al2O3 catalyst has shown high activity. researchgate.net

The choice of solvent and the reaction temperature are critical parameters for optimizing the yield and purity of the product. For the N-alkylation of piperazine with methyl 4-bromobutanoate, polar aprotic solvents like acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are commonly used. vulcanchem.com Acetonitrile has been reported to yield higher purity products compared to DMF, which can sometimes lead to ester hydrolysis. vulcanchem.com

The reaction temperature for these alkylations is typically maintained between 60-80°C to achieve a balance between a reasonable reaction rate and the minimization of side reactions. vulcanchem.com In the synthesis of a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, the reaction between p-chloromethyl benzoic acid and N-methyl piperazine was carried out at temperatures ranging from 30°C to 150°C, depending on the base and solvent system used. google.com

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methylpiperazine, Methyl 4-bromobutanoate | Potassium Carbonate | Acetonitrile | 60-80 | >85 (purity) | vulcanchem.com |

| p-Chloromethyl benzoic acid, N-methyl piperazine | Sodium Bicarbonate | DMF | 30 | 97.3 | google.com |

| p-Chloromethyl benzoic acid, N-methyl piperazine | Sodium Hydroxide | Water | 50 | 96.8 | google.com |

| p-Chloromethyl benzoic acid, N-methyl piperazine | Potassium Carbonate | Water | 150 | 97.9 | google.com |

| Piperazine, Methanol | Cu-Ni-Mo/Al2O3 | - | 180 | 86.9 (selectivity) | researchgate.net |

| 4-(4-chlorophenyl)piperazine, Ethyl 2-bromo-2-methylpropanoate | Cesium Carbonate | DMSO | 25-30 | 82 | mdpi.com |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize the environmental footprint of chemical manufacturing. This involves a focus on maximizing the incorporation of all materials used in the process into the final product and utilizing substances that are less harmful to human health and the environment.

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. Traditional synthetic routes to compounds like this compound often involve multiple steps with the use of protecting groups, which can lead to significant waste generation and thus, low atom economy.

To address this, researchers have been exploring more efficient synthetic pathways. Catalytic methods, for example, offer a significant advantage. The direct N-alkylation of piperazine with a suitable butanoate precursor using a catalyst can circumvent the need for protecting groups, thereby increasing atom economy. Another key reaction, reductive amination, has been optimized by employing catalytic hydrogenation with molecular hydrogen. This method is superior to using stoichiometric metal hydrides, as it produces water as the primary byproduct, drastically reducing inorganic waste.

One-pot or tandem reactions represent another effective strategy for waste reduction. By performing multiple reaction steps in a single vessel without isolating intermediates, these processes cut down on solvent use for workups and purifications, leading to a more streamlined and less wasteful synthesis.

Table 1: Comparison of Synthetic Strategies for Atom Economy and Waste Reduction

| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages in Waste Reduction |

|---|---|---|

| Catalytic N-alkylation | Piperazine, Methyl 4-halobutanoate, Phase-transfer catalyst | Eliminates the need for protecting groups, allowing for catalyst recycling. |

| Catalytic Reductive Amination | Piperazine, a 4-oxobutanoate (B1241810) derivative, H₂/Pd-C | Exhibits high atom economy with water as the main byproduct. |

| One-Pot Synthesis | Sequential addition of reagents in a single reaction vessel | Reduces solvent consumption and waste from intermediate purification steps. |

The selection of reagents and solvents is critical in determining the environmental and safety profile of a synthetic process. Historically, the synthesis of piperazine derivatives has often relied on volatile organic compounds (VOCs) like dichloromethane (B109758) and chloroform, which are now recognized for their adverse health and environmental effects.

Green chemistry promotes the substitution of these hazardous solvents with safer alternatives. Water is an ideal green solvent due to its non-toxic and non-flammable nature. While the solubility of organic reactants in water can be a challenge, techniques such as the use of phase-transfer catalysts can facilitate reactions in aqueous environments. Conducting the N-alkylation of piperazine in water is a notable example of a greener synthetic approach.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another innovative and environmentally friendly solvent option. scCO₂ is non-toxic, and its solvent properties can be tuned by adjusting pressure and temperature, making it a versatile medium for various chemical transformations.

The replacement of hazardous reagents is also a key focus. For instance, safer alternatives like dimethyl carbonate are now being used in place of highly toxic reagents like phosgene (B1210022) for certain synthetic steps.

Table 2: Examples of Benign Reagents and Solvents

| Category | Examples | Key Advantages |

|---|---|---|

| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran, Supercritical CO₂ | Lower toxicity, reduced environmental impact, and improved safety profiles. |

| Benign Acylating Agents | Dimethyl carbonate | A non-toxic alternative to hazardous reagents like phosgene. |

| Safer Bases | Potassium carbonate, Sodium bicarbonate | Less corrosive and hazardous compared to strong bases like metal hydroxides. |

Stereoselective Synthesis of this compound Enantiomers

While this compound itself is an achiral molecule, the introduction of stereocenters into either the piperazine ring or the butanoate chain results in chiral analogues. The different enantiomers of these chiral analogues can exhibit distinct biological activities, making their stereoselective synthesis a significant area of research.

Several strategies have been developed to achieve the synthesis of specific enantiomers. The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the desired chiral molecule. For example, chiral piperazinones can be synthesized from amino acids and subsequently reduced to the corresponding chiral piperazines.

Asymmetric catalysis is another powerful method for creating stereocenters with high selectivity. This involves the use of a chiral catalyst to direct a reaction towards the formation of one enantiomer over the other. Asymmetric hydrogenation of a prochiral precursor is a common application of this technique in the synthesis of enantioenriched piperazines.

Enzymatic resolution offers a biochemical approach to separate enantiomers from a racemic mixture. Enzymes like lipases can selectively react with one enantiomer, allowing for the separation of the modified and unmodified enantiomers.

Table 3: Methods for Stereoselective Synthesis of Chiral Piperazine Analogues

| Stereoselective Method | Description | Illustrative Application |

|---|---|---|

| Chiral Pool Synthesis | Employs enantiopure starting materials to build the target molecule. | Synthesis of chiral piperazines starting from L- or D-amino acids. |

| Asymmetric Catalysis | Uses a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of a prochiral enamine using a rhodium or ruthenium catalyst. |

| Enzymatic Resolution | Utilizes an enzyme to separate a racemic mixture. | Lipase-catalyzed kinetic resolution of a racemic piperazine alcohol derivative. |

| Diastereoselective Synthesis | A new stereocenter is formed under the influence of an existing one. | The alkylation of a chiral piperazine where the existing stereocenter directs the stereochemical outcome. |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Piperazin 1 Yl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 4-(piperazin-1-yl)butanoate in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of protons and carbons, two-dimensional (2D) techniques are crucial for assembling the complete molecular framework.

2D NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be expected to show correlations between the adjacent methylene (B1212753) groups in the butanoate chain (-CH₂-CH₂-CH₂-) and within the piperazine (B1678402) ring (-CH₂-CH₂-). youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This technique is fundamental for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. For instance, the methyl protons of the ester group (~3.6 ppm) would show a cross-peak to the methyl carbon (~51 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com HMBC is critical for connecting molecular fragments that are not directly bonded via protons. Key expected correlations for this compound would include the correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and from the methylene protons adjacent to the piperazine nitrogen (N-CH₂-) to the carbon atoms within the piperazine ring.

The following table outlines the predicted NMR data based on the structure of this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -COOCH₃ | ~3.6 (s, 3H) | ~51.5 | C=O |

| C=O | - | ~173.5 | - |

| -CH₂-C=O | ~2.4 (t, 2H) | ~30.8 | C=O, -CH₂-CH₂-C=O |

| -CH₂-CH₂-C=O | ~1.8 (m, 2H) | ~22.0 | C=O, N-CH₂- |

| N-CH₂- | ~2.5 (t, 2H) | ~57.5 | -CH₂-CH₂-C=O, Piperazine C |

| Piperazine C (4x) | ~2.6 (m, 4H), ~2.9 (m, 4H) | ~54.0, ~45.5 | N-CH₂-, Other Piperazine C |

| Piperazine NH | ~1.9 (s, 1H) | - | Piperazine C |

s = singlet, t = triplet, m = multiplet

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes. For this compound, the primary dynamic process of interest is the chair-to-chair ring inversion of the piperazine ring. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this inversion can be slowed, leading to the decoalescence of the broad piperazine signals into separate, sharp signals for the distinct axial and equatorial protons. Analyzing the spectra at various temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring inversion, providing valuable insight into the molecule's conformational flexibility. nih.gov The flexible butanoate side chain also possesses rotational freedom, which can be studied by similar temperature-dependent NMR experiments.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. For this compound (C₉H₁₈N₂O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 187.14411 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

| Adduct Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₉H₁₉N₂O₂]⁺ | 187.14411 |

| [M+Na]⁺ | [C₉H₁₈N₂O₂Na]⁺ | 209.12605 |

| [M+K]⁺ | [C₉H₁₈N₂O₂K]⁺ | 225.09999 |

Data sourced from predicted values. uni.lu

In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. The fragmentation of this compound is expected to occur at its weakest bonds and most stable cleavage points. libretexts.org

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines. miamioh.edu This would lead to the loss of the butanoate chain or fragmentation of the piperazine ring itself.

Ester Fragmentation: Cleavage adjacent to the carbonyl group can result in the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester moiety.

Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic cleavages, often resulting in fragments with m/z values corresponding to portions of the ethylenediamine (B42938) unit. researchgate.net

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 155 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 127 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage at the C-C bond alpha to the piperazine ring |

| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its expected solid-state features can be inferred from published structures of similar piperazine derivatives. nih.govnih.goviucr.orgresearchgate.net

It is anticipated that in a crystal lattice, the piperazine ring would adopt a stable chair conformation. nih.govnih.gov The butanoate substituent would likely occupy an equatorial position to minimize steric hindrance. The presence of the secondary amine (N-H) and the carbonyl oxygen (C=O) allows for the formation of intermolecular hydrogen bonds. Specifically, N-H···O or N-H···N interactions would likely be key features, linking molecules into chains, sheets, or more complex three-dimensional networks, which dictate the final crystal packing. nih.gov

| Structural Feature | Expected Observation |

| Piperazine Conformation | Chair conformation |

| Substituent Position | Equatorial |

| Key Intermolecular Forces | N-H···O and/or N-H···N hydrogen bonds |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

| Bond Lengths/Angles | Within standard ranges for C-N, C-C, C=O, C-O bonds |

Crystal Growth Techniques and Polymorphism Studies

The successful application of X-ray crystallography for the definitive structural elucidation of this compound hinges on the availability of high-quality single crystals. The growth of such crystals can be achieved through various techniques, with the slow evaporation solution growth technique being a commonly employed and effective method for organic compounds of this nature. In this method, a saturated solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or ethanol, and allowed to evaporate slowly at a constant temperature. researchgate.net This gradual process facilitates the orderly arrangement of molecules into a crystal lattice. The choice of solvent is critical and is often determined empirically to control the rate of evaporation and the resulting crystal quality.

Polymorphism, the ability of a substance to crystallize into different solid-state forms with distinct molecular arrangements and physical properties, is a significant consideration for piperazine-containing compounds. researchgate.net Different polymorphs can exhibit variations in stability, solubility, and other physicochemical characteristics. The investigation of polymorphism in this compound would typically involve crystallizing the compound under a range of conditions, including different solvents and levels of supersaturation. researchgate.net

Characterization and differentiation of potential polymorphs are accomplished using a suite of analytical techniques. Differential Scanning Calorimetry (DSC) is used to identify phase transitions and measure their thermodynamic properties. researchgate.net Powder X-ray Diffraction (PXRD) provides a fingerprint of the crystal lattice for each polymorphic form. Additionally, vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can detect changes in the molecular environment and intermolecular interactions that differ between polymorphs. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The three-dimensional architecture of crystalline this compound is dictated by a network of intermolecular interactions that govern how individual molecules pack together. Analysis of structurally similar compounds reveals that the piperazine ring typically adopts a stable chair conformation. nih.goviucr.org This conformation minimizes steric strain and is a common feature in piperazine derivatives.

The crystal packing is primarily stabilized by a combination of hydrogen bonds. In analogous structures, strong intermolecular hydrogen bonds of the N-H···O type are frequently observed, where the secondary amine of the piperazine ring acts as a hydrogen bond donor and an oxygen atom (such as the carbonyl oxygen of the ester group) acts as an acceptor. nih.govnih.gov These interactions often link molecules into one-dimensional chains. nih.govnih.gov

Table 1: Representative Crystallographic Data for a Structurally Similar Piperazine Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₄O₂ |

| Formula Weight ( g/mol ) | 250.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5157 (6) |

| b (Å) | 7.8454 (3) |

| c (Å) | 12.2147 (5) |

| β (°) | 106.884 (5) |

| Volume (ų) | 1239.36 (9) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Bonds | N-H···O, C-H···O |

Data derived from the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate for illustrative purposes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for confirming the presence of key functional groups within the this compound molecule. Each vibrational mode corresponds to a specific type of molecular motion (stretching, bending, etc.) and absorbs or scatters light at a characteristic frequency.

The IR and Raman spectra of this compound would be characterized by several key features:

Ester Group Vibrations: A strong absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹, is indicative of the C=O stretching vibration of the saturated ester group. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region.

Piperazine Ring Vibrations: The N-H stretching vibration of the secondary amine in the piperazine ring is expected to produce a moderate absorption in the 3300-3500 cm⁻¹ region. C-N stretching vibrations associated with the piperazine ring typically occur in the 1250-1020 cm⁻¹ range.

Aliphatic C-H Vibrations: The methylene groups of the butanoate chain and the piperazine ring give rise to characteristic C-H stretching vibrations, which are observed in the 2800-3000 cm⁻¹ range in both IR and Raman spectra. mdpi.com C-H bending (scissoring and rocking) vibrations for these groups would be found in the 1470-1430 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

Methyl Group Vibrations: The methyl group of the ester will also show characteristic C-H stretching and bending modes in the spectra.

By performing a detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), a complete assignment of the observed bands can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (Piperazine) | N-H Stretch | 3300 - 3500 | Medium |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 | Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Methylene (CH₂) | C-H Bend (Scissoring) | 1430 - 1470 | Variable |

| Ester/Amine | C-O / C-N Stretch | 1000 - 1300 | Medium |

Chemical Transformations and Derivatization Strategies of Methyl 4 Piperazin 1 Yl Butanoate

Functional Group Interconversions on the Butanoate Moiety

The butanoate portion of the molecule offers several handles for chemical modification, primarily centered around the ester functionality. These transformations allow for the introduction of new functional groups, altering the compound's physicochemical properties.

The ester group of Methyl 4-(piperazin-1-yl)butanoate can be readily hydrolyzed to its corresponding carboxylic acid, 4-(piperazin-1-yl)butanoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. chemguide.co.ukquora.com The equilibrium nature of the reaction requires a large volume of water to drive it towards the formation of the carboxylic acid and methanol (B129727). chemguide.co.uk

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org This method involves heating the ester with a solution of a strong base, like sodium hydroxide. The reaction yields the carboxylate salt (e.g., sodium 4-(piperazin-1-yl)butanoate) and methanol. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture with a strong acid. chemguide.co.uk Due to its irreversibility and the ease of product separation, alkaline hydrolysis is often the preferred laboratory method. chemguide.co.uk An analogous compound, Methyl 4-(4-methylpiperazin-1-yl)butanoate, is known to hydrolyze under these conditions to form 4-(4-methylpiperazin-1-yl)butanoic acid. vulcanchem.com

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄), excess water | Aqueous strong base (e.g., NaOH, KOH) |

| Reaction Nature | Reversible | Irreversible (goes to completion) |

| Initial Product | 4-(piperazin-1-yl)butanoic acid and Methanol | Sodium 4-(piperazin-1-yl)butanoate and Methanol |

| Final Product Isolation | Requires driving equilibrium (e.g., excess H₂O) | Acidification of the salt to obtain the free carboxylic acid |

| Key Advantage | Direct formation of the carboxylic acid | High yield due to irreversibility |

Beyond hydrolysis, the ester group can be converted into other important functional groups.

Reduction Reactions: The ester can be reduced to the corresponding primary alcohol, 4-(piperazin-1-yl)butan-1-ol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). The existence of related alcohol analogs, like 4-(4-Methylpiperazin-1-yl)butan-1-ol, underscores the feasibility of this reaction. vulcanchem.com This alcohol derivative serves as a valuable intermediate for further functionalization, for example, through etherification or oxidation reactions.

Amide Formation: The ester can be converted directly to an amide through aminolysis, which involves heating the ester with an amine. However, a more common and efficient route to amide analogues involves first hydrolyzing the ester to the carboxylic acid, 4-(piperazin-1-yl)butanoic acid, as described previously. This acid can then be coupled with a primary or secondary amine using a variety of peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov This two-step approach is highly versatile and allows for the synthesis of a vast library of amide derivatives by varying the amine coupling partner. nih.gov

Modifications and Substitutions on the Piperazine (B1678402) Ring

The piperazine ring contains a secondary amine (N-4) that is a prime site for derivatization, enabling the synthesis of a wide range of analogues with diverse properties. thieme-connect.de

The nucleophilic secondary amine of the piperazine moiety readily undergoes various substitution reactions, which are fundamental for analog design in drug discovery.

N-Alkylation: This is one of the most common modifications. It can be achieved through direct alkylation by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. mdpi.com Alternatively, reductive amination provides a powerful method for introducing alkyl groups. nih.gov This reaction involves treating the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov Reductive amination is particularly useful for creating a wide variety of substituted analogs with good yields. nih.gov

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method. organic-chemistry.org Copper-catalyzed N-arylation, a modern variant of the Goldberg reaction, can also be employed, often using copper(I) iodide (CuI) as a catalyst with a suitable ligand. nih.govrsc.org These methods allow for the coupling of the piperazine with various aryl or heteroaryl halides.

N-Acylation and N-Sulfonylation: The secondary amine can be acylated by reacting it with acyl chlorides or acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. nih.gov

| Reaction Type | Reagents and Conditions | Product Functional Group | Representative Example |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine (N-Alkyl) | Reaction with methyl iodide yields the N-methyl derivative. |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine (N-Alkyl) | Reaction with formaldehyde (B43269) gives the N-methyl derivative. nih.gov |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | Tertiary Amine (N-Aryl) | Coupling with an aryl bromide using a palladium catalyst. organic-chemistry.org |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride, Base | Amide | Reaction with benzoyl chloride. mdpi.com |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonamide | Reaction with pentafluorobenzene-1-sulfonyl chloride. nih.gov |

Creating fused-ring systems involving the piperazine nucleus represents a more complex derivatization strategy to generate novel, conformationally restricted scaffolds. Such transformations often involve intramolecular reactions where a reactive group, previously attached to the N-4 position, reacts with one of the carbon atoms of the piperazine ring. For instance, Mn(OAc)₃-mediated radical cyclization reactions have been used to synthesize novel piperazine-dihydrofuran compounds from unsaturated piperazine derivatives. nih.gov While this exemplifies a complex derivatization, more direct ring-fusion strategies might involve intramolecular cyclizations, such as the Pictet-Spengler reaction or Bischler-Napieralski-type reactions, if appropriate precursors derived from this compound are synthesized.

Synthesis of Novel Analogues and Homologues of this compound

The synthetic methodologies described above can be combined to generate a vast array of novel analogues and homologues. These structural modifications are crucial for tuning the molecule's properties for specific applications.

Homologues can be synthesized by varying the length of the alkyl chain. For example, instead of a butanoate, a propanoate or pentanoate ester could be used. The synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy) derivatives represents the creation of such homologues where the linker is altered. researchgate.net

Analogues are created by modifying the functional groups. For instance, the ester can be converted to an amide, as seen in the synthesis of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which are potent receptor ligands. nih.gov The piperazine ring can be substituted with various groups to explore structure-activity relationships. The synthesis of quinoline-piperazine hybrids, where a complex aromatic system is attached to the piperazine nitrogen, exemplifies the creation of highly functionalized analogues. mdpi.com

| Analogue/Homologue Class | Structural Modification | Synthetic Strategy | Reference Example |

|---|---|---|---|

| Homologue | Altered linker length (propoxy instead of butanoate) | Alkylation of a substituted phenol (B47542) with a chloropropyl-piperazine derivative. | 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid derivatives. researchgate.net |

| Amide Analogue | Ester group converted to an amide | Amide coupling between a piperazinylbutylamine and a carboxylic acid. | N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides. nih.gov |

| N-Aryl Analogue | Aryl group attached to piperazine N-4 | Nucleophilic aromatic substitution (SNAr). | 4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile. mdpi.com |

| Alcohol Analogue | Ester group reduced to a primary alcohol | Ester reduction using a hydride reagent. | 4-(4-Methylpiperazin-1-yl)butan-1-ol. vulcanchem.com |

Chain Length Variation in the Butanoate Linker

The four-carbon butanoate linker in this compound plays a crucial role in determining the spatial orientation and flexibility of the molecule. Varying the length of this aliphatic chain is a key strategy in medicinal chemistry to optimize the interaction of the piperazine-containing molecule with its biological target.

Research into piperazine-containing linkers for PROTACs (Proteolysis Targeting Chimeras) has demonstrated the significance of linker length on the physicochemical properties of the molecule, particularly the basicity (pKa) of the piperazine ring. nih.gov The presence of a nearby carbonyl group, such as the ester in the parent compound, can have a detrimental effect on the pKa of the piperazine nitrogen. Elongating the aliphatic chain can mitigate this effect. Studies have shown that separating the carbonyl group from the basic nitrogen of the piperazine by four or more methylene (B1212753) units can drastically reduce this negative impact. nih.gov This suggests that while the butanoate (four-carbon) linker provides a certain baseline, increasing the chain to a pentanoate, hexanoate, or longer can enhance the basicity of the piperazine, which may be critical for solubility or target engagement. nih.gov

In a study of 2-(methoxyphenyl)piperazine derivatives, the length of the alkyl chain connecting the piperazine to a terminal amide fragment was found to be a critical determinant of affinity for the 5-HT1A receptor. nih.gov The investigation revealed that a four-carbon chain, identical to the butanoate linker, was optimal for achieving high affinity when the terminal fragment was a heteroaryl group. nih.gov This highlights that the ideal linker length is often context-dependent, relying on the nature of the interacting moieties at either end of the chain.

Table 1: Effect of Linker Chain Length on Piperazine Basicity

| Linker Structure (Separation from Carbonyl) | Number of Methylene Units | Observed Effect on Piperazine pKa | Reference |

|---|---|---|---|

| Carbonyl-CH2-Piperazine | 1 | Significant reduction in basicity | nih.gov |

| Carbonyl-(CH2)2-Piperazine | 2 | Moderate reduction in basicity | nih.gov |

| Carbonyl-(CH2)3-Piperazine | 3 | Mild reduction in basicity | nih.gov |

| Carbonyl-(CH2)4-Piperazine | 4 | Minimal effect on basicity | nih.gov |

| Carbonyl-(CH2)5-Piperazine | 5 | Negligible effect on basicity | nih.gov |

| Carbonyl-(CH2)6-Piperazine | 6 | Negligible effect on basicity | nih.gov |

Isosteric Replacements and Bioisosteric Design

Classical Isosteres: These are atoms or groups with similar size, shape, and valency. youtube.com

Ester Group: The methyl ester (-COOCH₃) could be replaced by a variety of other functional groups. A common replacement is an amide (-CONH₂, -CONHR), which can alter hydrogen bonding capabilities and metabolic stability. Other classical replacements include a carboxylic acid (-COOH), a tetrazole ring, or a sulfonic acid, all of which act as non-classical isosteres but mimic the acidic nature and charge properties of the hydrolyzed ester. youtube.com

Aliphatic Linker: The methylene units (-CH₂-) in the butanoate chain can be substituted with other divalent groups like an oxygen atom (ether), a sulfur atom (thioether), or a secondary amine (-NH-). youtube.com These changes can impact the flexibility, polarity, and metabolic stability of the linker.

Piperazine Ring: The piperazine ring itself can be considered a bioisostere for other cyclic diamines or heterocycles. Ring equivalents like piperidine (B6355638) or morpholine (B109124) could be considered, although this would significantly alter the basicity and hydrogen bonding capacity. Aromatic rings like pyridine (B92270) can be bioisosteres for benzene (B151609) rings within a larger structure. researchgate.net

Non-Classical Isosteres: These are functional groups that may not have the same size but share similar electronic and steric properties that are crucial for biological activity. youtube.com

Replacing a hydrogen atom with fluorine is a common strategy to block metabolic oxidation at a specific site. u-tokyo.ac.jp

The trifluoromethyl group (-CF₃) is sometimes used as a bioisostere for an isopropyl or even a t-butyl group. cambridgemedchemconsulting.com

The replacement of a carbon atom with a silicon atom has been shown to sometimes improve efficacy, selectivity, and bioavailability. researchgate.net

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Ester (-COOCH₃) | Amide (-CONHR) | Improve metabolic stability, alter H-bonding | cambridgemedchemconsulting.com |

| Ester (-COOCH₃) | Tetrazole | Mimic charge and acidity of hydrolyzed ester | youtube.com |

| Methylene (-CH₂-) | Ether (-O-) | Increase polarity, alter conformation | youtube.com |

| Methylene (-CH₂-) | Thioether (-S-) | Alter polarity and bond angles | youtube.com |

| Methylene (-CH₂-) | Secondary Amine (-NH-) | Introduce H-bond donor, increase polarity | youtube.com |

| Piperazine Ring | Homopiperazine | Alter ring size and conformation | N/A |

| Methyl (on ester) | Ethyl, Isopropyl | Modulate steric bulk and lipophilicity | N/A |

| Hydrogen (on linker) | Fluorine | Block metabolic oxidation | u-tokyo.ac.jp |

Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of piperazine-containing compounds is crucial for optimizing reaction conditions, predicting byproducts, and developing novel synthetic routes. The derivatization of this compound primarily involves reactions at the piperazine nitrogen.

Nucleophilic Substitution: The secondary amine of the piperazine ring is nucleophilic and readily undergoes N-alkylation with alkyl halides or sulfonates. This is a standard Sₙ2 reaction mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This method is widely used for the synthesis of N-alkyl piperazine derivatives. mdpi.com

Reductive Amination: This two-step process involves the initial formation of an iminium ion by the reaction of the piperazine amine with an aldehyde or ketone, followed by reduction of the iminium intermediate to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (STAB). This method is a cornerstone for creating diverse N-substituted piperazine libraries. mdpi.com

Photoredox Catalysis for C-H Functionalization: More advanced derivatization strategies target the C-H bonds of the piperazine ring, which are traditionally considered unreactive. Photoredox catalysis offers a powerful method to achieve this. One proposed mechanism involves a photocatalyst, such as an iridium complex, which, upon excitation by light, oxidizes the piperazine nitrogen via a single electron transfer (SET) to form an amine radical cation. mdpi.com This radical cation is then deprotonated at an adjacent carbon (the α-position) by a mild base to generate an α-aminyl radical. This highly reactive radical intermediate can then couple with various partners, such as electron-deficient alkenes or heteroaromatics, to form a new carbon-carbon or carbon-heteroatom bond, thus achieving C-H functionalization. mdpi.com

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization: Another mechanism for forming complex derivatives involves oxidative radical cyclization. For instance, unsaturated acyl piperazine derivatives can react with 1,3-dicarbonyl compounds mediated by manganese(III) acetate (Mn(OAc)₃). In this process, the Mn(III) oxidizes the 1,3-dicarbonyl compound to generate a carbon-centered radical. This radical then adds to the double bond of the unsaturated acyl group attached to the piperazine. The resulting radical intermediate undergoes an intramolecular cyclization, followed by oxidation and loss of a proton to yield complex polycyclic structures, such as piperazine-substituted dihydrofurans. nih.gov

Computational and Theoretical Studies on Methyl 4 Piperazin 1 Yl Butanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic distribution and predict the chemical reactivity of Methyl 4-(piperazin-1-yl)butanoate. nih.gov These calculations help in understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring, specifically the nitrogen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed around the electron-withdrawing carbonyl group of the ester, marking it as the electrophilic site. Detailed quantum chemical calculations would provide the precise energy levels and spatial distribution of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Note: The values in this table are illustrative, based on typical values for similar organic molecules, and are intended to demonstrate the output of a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. chemrxiv.org

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. chemrxiv.orgtci-thaijo.org

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the piperazine ring. researchgate.netchemrxiv.org

Analysis of the MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Illustrative Charge (a.u.) | Implication |

| N1 (piperazine) | -0.45 | High negative charge indicates a nucleophilic center. |

| N4 (piperazine) | -0.42 | High negative charge indicates a nucleophilic center. |

| O (carbonyl) | -0.55 | The most electronegative site, prone to electrophilic attack. |

| O (ester) | -0.38 | Negative charge concentration. |

| C (carbonyl) | +0.60 | High positive charge indicates an electrophilic center. |

| H (on N4) | +0.35 | Positive charge, indicating an acidic proton. |

Note: The values in this table are illustrative and represent typical charge distributions obtained from quantum chemical calculations.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The flexibility of this compound, which arises from several rotatable single bonds, means it can exist in numerous conformations. guidechem.com Conformational analysis is essential to identify the most stable, low-energy structures and to understand the energy barriers between them.

Energy landscape mapping involves systematically exploring the potential energy surface of the molecule to locate all stable conformers (local minima). For this compound, this includes different ring puckering conformations of the piperazine ring (such as chair, boat, and twist-boat) and the orientation of the butanoate side chain. researchgate.net The chair conformation of the piperazine ring is generally the most stable. researchgate.net The relative energies of these conformers are calculated to determine their population distribution at a given temperature.

Table 3: Illustrative Relative Energies of Major Conformers

| Conformer | Description | Illustrative Relative Energy (kcal/mol) |

| A | Chair conformation (piperazine), extended side chain | 0.00 (Reference) |

| B | Chair conformation (piperazine), folded side chain | +1.5 |

| C | Twist-Boat conformation (piperazine), extended side chain | +5.8 |

| D | Boat conformation (piperazine), extended side chain | +7.2 |

Note: The values are illustrative, based on typical energy differences for piperazine derivatives, to show how the stability of different conformers is compared.

Torsional energy profiles are calculated by rotating specific dihedral angles in the molecule and calculating the energy at each step. This reveals the energy barriers that must be overcome for the molecule to transition between different conformations. Key rotations in this compound include the C-C bonds within the butanoate chain and the C-N bond connecting the chain to the piperazine ring. High rotational barriers can indicate restricted movement and a more rigid structure around that bond. For example, studies on similar ester-containing molecules have shown significant energy barriers for rotation around the C-O bond of the ester group due to partial double-bond character. researchgate.net

Table 4: Illustrative Torsional Energy Barriers for Key Rotatable Bonds

| Rotatable Bond | Description of Rotation | Illustrative Energy Barrier (kcal/mol) |

| C-N (chain-ring) | Rotation of the butanoate chain relative to the piperazine ring | 4.5 |

| Cα-Cβ (chain) | Rotation around the first C-C bond of the butanoate chain | 3.2 |

| Cβ-Cγ (chain) | Rotation around the second C-C bond of the butanoate chain | 3.5 |

| C-O (ester) | Rotation of the methoxy (B1213986) group | 12.0 |

Note: The values in this table are illustrative examples of what a torsional analysis would yield.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

These simulations can reveal:

Conformational Transitions: How the molecule transitions between different stable conformations identified in the energy landscape mapping.

Solvent Effects: How solvent molecules (e.g., water) arrange themselves around the solute, forming solvation shells. This is particularly relevant for understanding the interactions at the hydrophilic piperazine ring and the ester group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the piperazine N-H group (donor) and the nitrogen and oxygen atoms (acceptors) with surrounding water molecules.

MD simulations offer a bridge between the static picture provided by quantum mechanics and the macroscopic properties of the compound in a realistic environment.

Ligand-Target Interactions: Computational Docking and Binding Affinity Predictions

Computational docking is a key method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique helps in understanding the interactions that stabilize the ligand-receptor complex and is frequently used to estimate the binding affinity.

Molecular docking simulations are instrumental in predicting how a molecule like this compound would interact with a biological target at the atomic level. The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the most likely binding pose based on scoring functions. These scoring functions calculate the binding free energy, which indicates the strength of the interaction. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have utilized molecular docking to assess their binding affinity towards cancer-related proteins like carbonic anhydrase IX (CAIX). nih.gov In such studies, the binding affinity is often expressed in kcal/mol, with more negative values indicating stronger binding. nih.gov

To illustrate the type of data generated from such studies, the following table shows docking results for a series of arylpiperazine derivatives targeting the androgen receptor.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Arylpiperazine Derivative 1 | Androgen Receptor | -9.5 | Gln711, Arg752, Phe764 |

| Arylpiperazine Derivative 2 | Androgen Receptor | -9.2 | Asn705, Thr877, Met745 |

| Arylpiperazine Derivative 3 | Androgen Receptor | -8.8 | Leu704, Met780, Val716 |

This table is illustrative and based on typical data from molecular docking studies of piperazine derivatives.

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. numberanalytics.com This technique relies on the amino acid sequence of the target protein and the known experimental structure of a homologous protein (a template). numberanalytics.comscitepress.org The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. scitepress.org

For a compound like this compound, if it were to be investigated as an inhibitor for a protein without a known structure, homology modeling would be the first step. For example, in the study of benzoheterocyclic 4-aminoquinolines as inhibitors of Plasmodium falciparum, homology modeling was used to build the structure of the target protein, dihydrofolate reductase-thymidylate synthase (DRTS). unar.ac.id The quality of the generated model is typically assessed using various validation tools and scoring functions like the Global Model Quality Estimation (GMQE) and Qualitative Model Energy Analysis (QMEAN). unar.ac.id

The general workflow for homology modeling is as follows:

Template Selection: Identifying a suitable protein with a known structure that has a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template.

Model Building: Constructing the 3D model of the target based on the alignment.

Model Refinement and Validation: Optimizing the model and assessing its quality. numberanalytics.com

Pharmacophore modeling is a powerful technique used in ligand design and virtual screening. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govfiveable.me These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

This method can be either ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is developed from the ligand-receptor complex. nih.gov For designing new ligands based on the this compound scaffold, pharmacophore modeling could identify the key structural motifs required for biological activity. For instance, a study on piperazine-based phthalimide (B116566) derivatives used pharmacophore modeling to understand the structural requirements for their antibacterial activity. researchgate.net

A typical pharmacophore model might include:

One or more hydrogen bond acceptors.

A hydrogen bond donor.

A hydrophobic aromatic ring.

A positively ionizable feature.

This model can then be used to screen large compound databases to identify new molecules with the desired features, potentially leading to the discovery of novel drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by correlating molecular descriptors with the observed activity or property.

QSAR studies on piperazine derivatives have been conducted to understand the structural features that influence their activity against various targets. For example, a QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands identified key molecular descriptors that govern their binding affinity. vulcanchem.com These descriptors can be electronic, steric, or hydrophobic in nature.

Similarly, QSPR models can predict properties such as solubility, lipophilicity, and metabolic stability. These predictions are crucial in the early stages of drug discovery to filter out compounds with undesirable properties.

The general steps in a QSAR/QSPR study include:

Data Set Preparation: A set of compounds with known activities or properties is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is rigorously tested.

The following table presents an example of descriptors that might be used in a QSAR study of piperazine derivatives.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Charge distribution in the molecule |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

This table is illustrative and provides examples of descriptor classes commonly used in QSAR/QSPR studies.

Mechanistic Biological Investigations of Methyl 4 Piperazin 1 Yl Butanoate Non Clinical Focus

In Vitro Receptor Binding and Ligand Affinity Studies

These studies are fundamental in pharmacology to determine whether a compound directly interacts with specific receptors and to quantify the strength of this interaction.

Radioligand binding assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor. The principle involves a radiolabeled ligand (a known high-affinity binder) competing with the unlabeled test compound for binding to a receptor, which is often a recombinant protein expressed in cell lines like HEK-293. The ability of the test compound to displace the radioligand is measured, from which the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity.

While specific Kᵢ values for Methyl 4-(piperazin-1-yl)butanoate are not documented in available literature, studies on other piperazine-containing molecules demonstrate significant receptor affinity. For instance, various piperazine (B1678402) derivatives have been shown to bind with high affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govderpharmachemica.com One study on N-aryl piperazine derivatives identified a compound with a high affinity for the 5-HT1A receptor, demonstrating a Kᵢ value of 1.36 nM. nih.gov Another investigation into (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides reported high affinity for the 5-HT₆ receptor (pKᵢ > 8). nih.gov Similarly, methylated analogues of piperazine-based kappa-receptor agonists have shown sub-nanomolar affinity for both kappa and mu-opioid receptors. nih.gov

Table 1: Illustrative Receptor Binding Affinities for Various Piperazine Derivatives (Note: Data is for related compounds, not this compound)

| Compound Class | Target Receptor | Radioligand | Kᵢ (nM) | Source |

| N-Aryl Piperazine Derivative | 5-HT1A | [¹¹C]10 | 1.36 | nih.gov |

| Methylated Piperazine Carbamate | Kappa-Opioid (κ) | [³H]U-69,593 | 0.31 | nih.gov |

| Methylated Piperazine Carbamate | Mu-Opioid (µ) | Not Specified | 0.36 | nih.gov |

| (4-piperazin-1-ylquinolin-6-yl) arylsulfonamide | 5-HT₆ | Not Specified | <10 (pKᵢ > 8) | nih.gov |

| N-1-allyl-N´-4-phenethylpiperazine | Sigma-1 (σ₁) | Not Specified | 15 | nih.gov |

Kᵢ (Inhibition Constant): Concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ indicates higher binding affinity.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nih.govmdpi.com In a typical SPR experiment, a receptor (the "ligand") is immobilized on a sensor chip. A solution containing the test compound (the "analyte") flows over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.commdpi.com

This method provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₐ), which is the ratio of kₒ/kₐ. nih.gov These parameters offer a deeper understanding of the binding event beyond simple affinity, describing how quickly a compound binds to its target and how long it remains bound. While SPR is a powerful tool in drug discovery, specific kinetic data for the interaction of this compound with any biological target is not currently available in published research. nih.gov

Table 2: Kinetic Parameters Determined by Surface Plasmon Resonance (SPR)

| Parameter | Symbol | Description | Unit |

| Association Rate Constant | kₐ (or kₒₙ) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₒ (or kₒff) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| Equilibrium Dissociation Constant | Kₐ | The concentration of analyte at which half the ligands are occupied at equilibrium. A measure of affinity. | M (molar) |

Cellular Uptake and Subcellular Distribution Research (in vitro models)

Understanding if and how a compound enters a cell and where it localizes is critical to interpreting its biological activity. These studies are typically conducted using cultured cell lines. Techniques such as high-performance liquid chromatography-mass spectrometry (LC-MS) or fluorescence microscopy (if the compound is fluorescent or tagged) are used to quantify the compound's concentration within the cell and its various organelles (e.g., nucleus, mitochondria, cytoplasm). No published studies were found that describe the cellular uptake or subcellular distribution of this compound.

Permeability Assays Across Artificial Membranes

The assessment of a compound's ability to cross biological membranes is a cornerstone of non-clinical investigation, providing early insights into potential bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeability. ualberta.caresearchgate.net This assay utilizes a 96-well microplate system where a filter plate is coated with a lipid solution (e.g., a mixture of lecithin (B1663433) in an inert solvent like dodecane) to form an artificial membrane. ualberta.canih.gov This membrane separates a donor well, containing the test compound, from an acceptor well. The rate at which the compound diffuses from the donor to the acceptor compartment provides a measure of its permeability. researchgate.net

The permeability of a compound in a PAMPA assay is highly dependent on physicochemical properties and the pH of the environment, which influences the ionization state of the molecule. frontiersin.org For ionizable molecules like this compound, performing the assay across a range of pH values is critical.

While specific experimental PAMPA data for this compound is not extensively available in the cited literature, studies on structurally related compounds provide a framework for expected behavior. For instance, a study on the piperazine-containing compound M100240 evaluated its permeability at various pH levels, reflecting different regions of the gastrointestinal tract. ualberta.ca The findings showed that permeability was highly pH-dependent, with medium permeation at pH 5.5 (2.99%) and low permeation at pH 7.4 (~1%). ualberta.ca This highlights the principle that the neutral form of a compound typically exhibits higher permeability than its ionized form. frontiersin.org Such data is crucial for predicting the fraction of a drug absorbed in humans (Fa). ualberta.ca

Table 1: Illustrative Permeability Data for a Piperazine Analog (M100240) in PAMPA This table presents data for a structurally related piperazine compound, M100240, to illustrate typical results from a PAMPA study. ualberta.ca

| pH of Donor Solution | Permeation (%) | Predicted Human Fraction Absorbed (Fa) | Classification |

| 1.5 | Low | - | Low Permeability |

| 5.5 | 2.99 | 92% | Medium Permeability |

| 7.4 | ~1.0 | - | Low Permeability |

Fluorescence Microscopy for Intracellular Localization

Determining the subcellular distribution of a compound is essential for understanding its mechanism of action. Fluorescence microscopy, particularly super-resolution techniques like localization microscopy, allows for the visualization of molecules within cells at high resolution. nih.gov This method involves tagging the compound of interest with a fluorescent probe or utilizing its intrinsic fluorescence, if any.

The process involves introducing the fluorescently-labeled compound to in vitro cell cultures. After an incubation period, the cells are fixed and imaged. The fluorescence signal reveals the compound's location, indicating whether it accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, or if it remains diffuse throughout the cytoplasm. nih.gov

Localization microscopy builds an image by detecting and mapping the precise coordinates of individual fluorescent molecules over time. nih.gov This powerful technique can potentially quantify the number of molecules in different cellular compartments, providing a detailed spatial and quantitative understanding of the compound's disposition at a subcellular level. nih.gov Specific studies employing fluorescence microscopy to determine the intracellular localization of this compound have not been identified in the reviewed literature.

In Vitro Metabolic Stability and Metabolite Identification Studies

Microsomal Stability Assays

The metabolic stability of a potential drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and clearance in the body. nih.gov In vitro microsomal stability assays are a standard tool for early-stage assessment of a compound's susceptibility to metabolism. evotec.com These assays use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. creative-bioarray.comwuxiapptec.com

The standard procedure involves incubating the test compound (e.g., this compound) with a preparation of human or animal liver microsomes at 37°C. evotec.com The metabolic reaction is initiated by adding a co-factor, typically NADPH, which is required for the activity of CYP450 enzymes. evotec.com Samples are collected at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped. The concentration of the remaining parent compound is then quantified using LC-MS/MS. creative-bioarray.combienta.net From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. evotec.com

Studies on related piperazine-containing compounds, such as piperazin-1-ylpyridazines, demonstrate the utility of this assay. In one such study, initial compounds showed very rapid metabolism in both mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.govrsc.org This indicated high intrinsic clearance, which often translates to poor in vivo stability. nih.gov

Table 2: Example of In Vitro Microsomal Stability Data for Piperazine Analogs This table shows representative data from a study on piperazin-1-ylpyridazines to illustrate the outputs of a microsomal stability assay. nih.gov

| Compound ID | Species | Microsomal Half-life (t½, min) | Classification |

| Compound 1 | Mouse (MLM) | 2 | High Clearance |

| Compound 1 | Human (HLM) | 3 | High Clearance |

| Compound 29 | Mouse (MLM) | 113 | Low Clearance |

| Compound 29 | Human (HLM) | 105 | Low Clearance |

Enzymatic Biotransformation Pathways

Identifying the metabolic pathways of a compound is crucial for understanding its disposition and potential for drug-drug interactions. The piperazine moiety is a common site for metabolic modification. Metabolite identification studies, often conducted following microsomal stability assays, aim to determine the chemical structures of the biotransformation products. nih.gov

For piperazine-containing structures, common enzymatic biotransformation pathways include:

Oxidation: This is a primary metabolic route. It can occur at several positions, including the nitrogen atoms of the piperazine ring or at adjacent carbon atoms (α-carbon hydroxylation). nih.govnih.gov Studies on piperazin-1-ylpyridazines revealed that mono-hydroxylation on aromatic rings and oxidation of piperazine nitrogen atoms were major metabolic pathways. nih.gov

N-dealkylation: The removal of an alkyl group attached to one of the piperazine nitrogens is another potential pathway.

Ring Opening: The piperazine ring can undergo oxidative cleavage.

Conjugation (Phase II Metabolism): After an initial Phase I modification like oxidation, the resulting metabolite can be conjugated with endogenous molecules such as glucuronic acid to increase its water solubility and facilitate excretion. evotec.comwuxiapptec.com

In a detailed study of a piperazin-1-ylpyridazine analog, the primary metabolites identified in both mouse and human liver microsomes were mono-hydroxylation products. nih.gov The second most abundant metabolite resulted from oxidation at one of the piperazine nitrogen atoms. nih.gov

Investigation of Molecular Signaling Pathways (in vitro cellular models)

Gene Expression and Protein Modulation Studies

To understand the pharmacological effects of a compound at a molecular level, it is essential to investigate its impact on cellular signaling pathways, including changes in gene expression and protein function.

Gene Expression: Studies can be performed using in vitro cell models treated with the compound. Changes in the expression levels of thousands of genes can be monitored simultaneously using techniques like microarray analysis or RNA-sequencing. nih.gov Research has shown that even significant changes in cellular processes, such as those induced by histone hyperacetylation, may only alter the expression of a relatively small fraction (e.g., ~2-5%) of cellular genes. nih.gov A chemical genetic approach using a gene expression database demonstrated that piperazine-containing antipsychotic compounds could induce gene expression profiles associated with neurite growth. nih.gov This suggests that compounds with a piperazine scaffold have the potential to modulate specific genetic programs.